molecular formula C81H102 B15166665 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene CAS No. 610788-01-7

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene

Cat. No.: B15166665
CAS No.: 610788-01-7
M. Wt: 1075.7 g/mol
InChI Key: RSTFWLAHPLRZEF-UHFFFAOYSA-N
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Description

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene is a compound that belongs to the family of conjugated porous polymers. It is characterized by the presence of three fluorene units attached to a central benzene ring. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 9,9-dihexyl-9H-fluorene.

    Bromination: The fluorene derivative is brominated to introduce bromine atoms at specific positions.

    Coupling Reaction: The brominated fluorene is then coupled with a benzene derivative using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene units.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene involves its ability to facilitate charge transfer and enhance electronic properties. The conjugated structure allows for efficient electron delocalization, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with nitroaromatic compounds and other electron-deficient species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene stands out due to its unique combination of high porosity, excellent charge transfer capabilities, and versatility in various applications. Its structure allows for fine-tuning of optoelectronic properties, making it a valuable material in both research and industrial settings .

Properties

CAS No.

610788-01-7

Molecular Formula

C81H102

Molecular Weight

1075.7 g/mol

IUPAC Name

2-[3,5-bis(9,9-dihexylfluoren-2-yl)phenyl]-9,9-dihexylfluorene

InChI

InChI=1S/C81H102/c1-7-13-19-31-49-79(50-32-20-14-8-2)73-40-28-25-37-67(73)70-46-43-61(58-76(70)79)64-55-65(62-44-47-71-68-38-26-29-41-74(68)80(77(71)59-62,51-33-21-15-9-3)52-34-22-16-10-4)57-66(56-64)63-45-48-72-69-39-27-30-42-75(69)81(78(72)60-63,53-35-23-17-11-5)54-36-24-18-12-6/h25-30,37-48,55-60H,7-24,31-36,49-54H2,1-6H3

InChI Key

RSTFWLAHPLRZEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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